Cas no 131052-50-1 (1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine)
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine
- (3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine
- 1-(3-PYRIDIN-4-YL-1H-1,2,4-TRIAZOL-5-YL)METHANAMINE X2HCL
- 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine(SALTDATA: 2HCl)
- CHEMBRDG-BB 4010607
- AG-D-63014
- AGN-PC-003O1W
- Ambcb4010607
- CTK4B7053
- MolPort-016-630-939
- SureCN4789632
- SureCN9252127
- 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine
-
- Inchi: InChI=1S/C8H9N5/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6/h1-4H,5,9H2,(H,11,12,13)
- InChI Key: BIZJPAORZHDEEL-UHFFFAOYSA-N
- SMILES: C1=C(C=CN=C1)C2=NNC(=N2)CN
Computed Properties
- Exact Mass: 175.08600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.32
- Boiling Point: 448.9°C at 760 mmHg
- Flash Point: 255.8°C
- Refractive Index: 1.643
- PSA: 80.48000
- LogP: 1.02570
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P993260-100mg |
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
131052-50-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P993260-500mg |
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
131052-50-1 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P993260-1g |
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine |
131052-50-1 | 1g |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-253834-0.05g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 0.05g |
$98.0 | 2024-06-19 | |
| Enamine | EN300-253834-0.1g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 0.1g |
$103.0 | 2024-06-19 | |
| Enamine | EN300-253834-0.25g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 0.25g |
$107.0 | 2024-06-19 | |
| Enamine | EN300-253834-0.5g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 0.5g |
$112.0 | 2024-06-19 | |
| Enamine | EN300-253834-1.0g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 1.0g |
$117.0 | 2024-06-19 | |
| Enamine | EN300-253834-2.5g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 2.5g |
$202.0 | 2024-06-19 | |
| Enamine | EN300-253834-5.0g |
[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]methanamine |
131052-50-1 | 95% | 5.0g |
$344.0 | 2024-06-19 |
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine Related Literature
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine
Introduction to 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine (CAS No. 131052-50-1)
1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine, identified by its Chemical Abstracts Service (CAS) number 131052-50-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fused rings and nitrogen-containing heterocycles, which are well-documented for their diverse biological activities. The structural motif of 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine combines a pyridine ring with a triazole ring, connected via a methanamine linkage, forming a potent scaffold for drug discovery and development.
The pyridine moiety is a common pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. Its presence in 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine suggests potential binding affinities with proteins involved in metabolic pathways or signal transduction. Furthermore, the triazole ring is another key structural feature that enhances the compound's pharmacological properties. Triazoles are known for their stability and ability to form hydrogen bonds, making them valuable in designing molecules with improved solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the pyridine and triazole moieties in 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine can interact with specific residues in target proteins, modulating their activity. For instance, computational simulations have suggested that this compound may bind to enzymes involved in inflammation or cancer pathways, providing a rationale for its exploration as a potential therapeutic agent.
The synthesis of 1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the triazole ring typically follows a cycloaddition reaction between an azide and an alkyne, while the attachment of the pyridine moiety can be achieved through nucleophilic substitution or cross-coupling reactions. Advances in synthetic methodologies have made it possible to construct complex heterocyclic frameworks more efficiently than ever before.
In the realm of medicinal chemistry, the exploration of novel scaffolds like 1-(3-pyridin-4-ylyl-HCH-l,l,-triazol--5-yld)-methanamin is crucial for overcoming drug resistance and developing next-generation therapeutics. The combination of the pyridine and triazole rings offers a unique balance of electronic and steric properties that can be fine-tuned to enhance binding affinity and selectivity. This has led to several research groups investigating derivatives of this compound for their potential applications in treating neurological disorders, infectious diseases, and chronic conditions.
One particularly promising area of research involves the use of 1-(3-pyridin--4-yld)-l,H,-l,l,-triazol--5-yld)-methanamin as an intermediate in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in cancer progression. By designing molecules that specifically target kinases while minimizing off-target effects, researchers aim to develop more effective anticancer therapies. Preliminary studies suggest that modifications to the pyridine or triazole portions of this scaffold can significantly alter its kinase inhibitory activity.
The pharmacokinetic properties of 1-(3-pyridin--4-yld)-l,H,-l,l,-triazol--5-yld)-methanamin also deserve attention. Factors such as solubility, metabolic stability, and membrane permeability are essential for determining whether a compound will be suitable for clinical use. Recent studies have shown that derivatization strategies can improve these properties without compromising biological activity. For example, introducing polar functional groups into the molecule can enhance solubility while maintaining potency against biological targets.
Another exciting application lies in the field of immunotherapy. The ability of certain small molecules to modulate immune responses has opened up new avenues for treating autoimmune diseases and cancer immunotherapy. The structural features of (cas no 13105250-l)--(pyridin--4-yld)-l,H,-l,l,-triazol--5-yld)-methanamin make it an attractive candidate for designing immunomodulatory agents. Early research indicates that this compound may influence immune cell function by interacting with receptors or intracellular signaling pathways.
In conclusion,(cas no 13105250-l)--(pyridin--4-yld)-l,H,-l,l,-triazol--5-yld)-methanamin (CAS No. 13105250-l) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of a pyridine ring with a triazole moiety—make it an excellent scaffold for developing novel therapeutics targeting various diseases. As our understanding of molecular interactions continues to grow,(cas no 13105250-l)--(pyridin--4-yld)-l,H,-l,l,-triazol--5-yld)-methanamin promises to play an important role in advancing drug discovery efforts worldwide.
131052-50-1 (1-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)